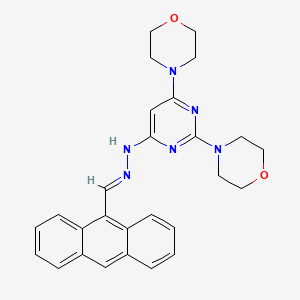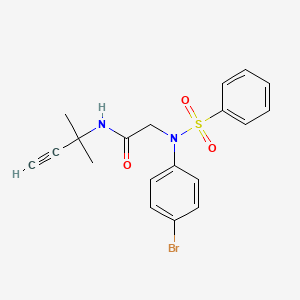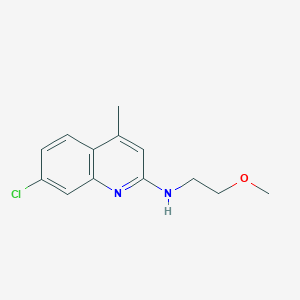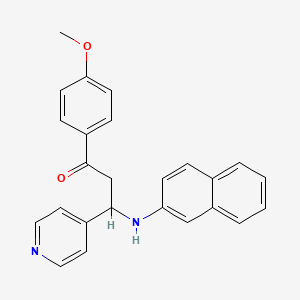
3-bromo-N'-(3-phenylpropylidene)benzohydrazide
Descripción general
Descripción
3-bromo-N'-(3-phenylpropylidene)benzohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPB and has a molecular formula of C16H16BrN3O. BPB is a hydrazide derivative that is used as a reagent for the detection of carbonyl compounds and as a ligand in metal complexes.
Mecanismo De Acción
The mechanism of action of BPB is not fully understood. However, it is believed that BPB reacts with carbonyl compounds through a nucleophilic addition reaction. The resulting product is a yellow-colored compound that absorbs light in the UV-Vis region. BPB also forms metal complexes through coordination with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BPB. However, studies have shown that BPB has low toxicity and does not cause significant adverse effects in animals. BPB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BPB is its high selectivity for carbonyl compounds. It can be used to detect carbonyl compounds in complex mixtures with high sensitivity. BPB is also easy to synthesize and purify, making it a cost-effective reagent for organic synthesis. However, BPB has limited solubility in water, which can make it difficult to use in aqueous systems. BPB also has limited stability in the presence of strong acids and bases, which can limit its use in certain reactions.
Direcciones Futuras
There are several future directions for the study of BPB. One direction is the development of new synthetic routes for BPB that improve the yield and purity of the compound. Another direction is the study of the mechanism of action of BPB in more detail. This could involve the use of computational methods to model the reaction between BPB and carbonyl compounds. The potential applications of BPB in catalysis and drug discovery could also be explored in future studies.
Aplicaciones Científicas De Investigación
BPB has been studied extensively for its potential applications in various fields. It has been used as a reagent for the detection of carbonyl compounds in organic synthesis. BPB reacts with carbonyl compounds to form a yellow-colored product that can be easily detected by UV-Vis spectroscopy. BPB has also been used as a ligand in metal complexes for catalytic reactions.
Propiedades
IUPAC Name |
3-bromo-N-[(E)-3-phenylpropylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-15-10-4-9-14(12-15)16(20)19-18-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-12H,5,8H2,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZGFCVYHMLCJ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(E)-3-phenylpropylideneamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)


![4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate](/img/structure/B3861996.png)



![3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862034.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)


![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862073.png)
![1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862092.png)